

# A Technical Guide to the Physical Characteristics of 2-Oxaadamantan-1-ylmethanol

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## Compound of Interest

Compound Name: 2-Oxaadamantan-1-ylmethanol

Cat. No.: B3097192

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This document provides a comprehensive technical overview of the core physical and spectroscopic characteristics of **2-oxaadamantan-1-ylmethanol**. Designed for researchers and professionals in medicinal chemistry and materials science, this guide synthesizes established molecular data with expert-driven protocols for empirical validation. Given the specialized nature of this compound, this guide emphasizes not only known properties but also the robust experimental methodologies required for its full characterization.

## Molecular Identity and Structural Framework

**2-Oxaadamantan-1-ylmethanol** belongs to the adamantane family, a class of diamondoid hydrocarbons known for their exceptional rigidity, thermal stability, and unique pharmacological properties. The introduction of a heteroatom (oxygen) into the cage structure at the 2-position and a hydroxymethyl moiety at a bridgehead position (C-1) significantly alters the molecule's physicochemical profile. The oxygen atom introduces polarity and potential for hydrogen bonding, while the primary alcohol serves as a critical synthetic handle for derivatization<sup>[1]</sup>.

The rigid, three-dimensional structure of the 2-oxaadamantane core makes it a compelling scaffold for drug design, acting as a bioisostere for other bulky groups while potentially improving metabolic stability and solubility.

## Core Molecular Properties

The fundamental molecular properties of **2-oxaadamantan-1-ylmethanol** have been established and are summarized below. These values form the baseline for all further experimental analysis.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>16</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	168.23 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	1303974-14-2	<a href="#">[2]</a>
IUPAC Name	((1r,3s,5r,7s)-2-oxaadamantan-1-yl)methanol	<a href="#">[1]</a>
Canonical SMILES	<chem>OCC12CC3CC(CC(C3)O1)C2</chem>	<a href="#">[1]</a>

## Structural Representation

The following diagram illustrates the unique bridged-ring system of **2-oxaadamantan-1-ylmethanol**, highlighting the positions of the oxygen heteroatom and the functional hydroxymethyl group.

Caption: Molecular structure of **2-oxaadamantan-1-ylmethanol**.

## Physicochemical Characterization

While extensive experimental data for this specific molecule is not widely published, its characteristics can be predicted based on related adamantane structures and determined empirically through standard laboratory techniques.

## Predicted and Empirical Properties

Property	Expected Value / State	Experimental Protocol
Appearance	White crystalline solid	Section 3.1
Melting Point	>100 °C (Expected)	Section 3.2
Boiling Point	>250 °C (Decomposition likely)	TGA/DSC Analysis
Solubility	Soluble in polar organic solvents (MeOH, EtOH, DMSO); sparingly soluble in water; insoluble in nonpolar solvents (hexanes)	Section 3.3
Thermal Stability	High; decomposition likely >250 °C	TGA/DSC Analysis

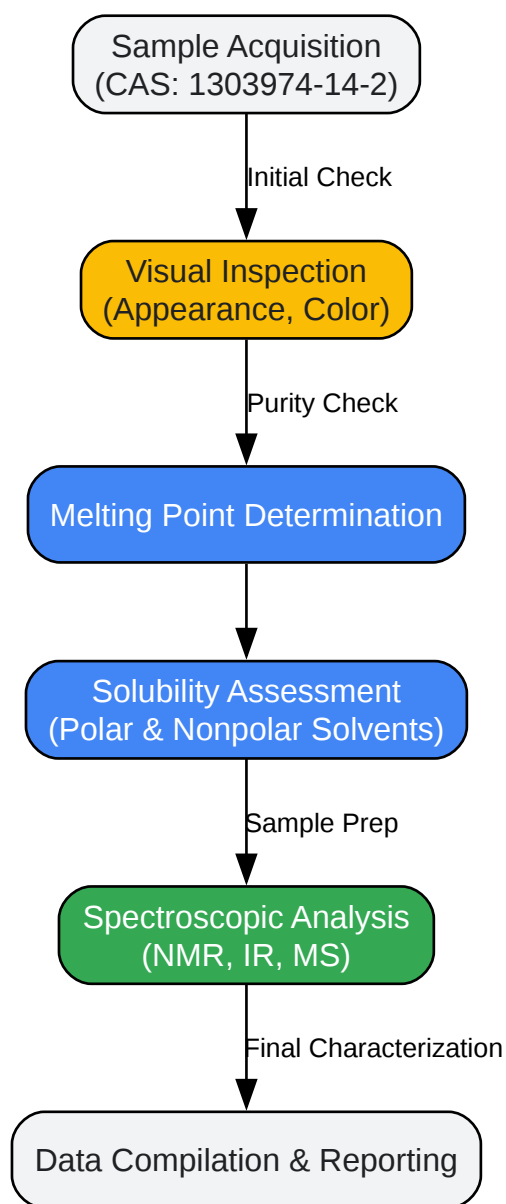
Insight: The high symmetry and rigid lattice of the adamantane core typically result in high melting points. While specific DSC data for the title compound is absent, related nitro-substituted oxaadamantanes show decomposition temperatures exceeding 250°C, suggesting the core scaffold imparts significant thermal resilience[1]. The hydroxymethyl group may slightly lower this compared to unsubstituted analogs due to potential dehydration reactions[1].

## Standard Operating Protocols for Characterization

The following protocols are designed to be self-validating systems for the empirical determination of the key physical properties of **2-oxaadamantan-1-ylmethanol**.

## Experimental Workflow Overview

This workflow ensures a logical progression from basic observation to detailed spectroscopic analysis for unambiguous compound identification and characterization.



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Caption: Standard workflow for physical characterization.

## Protocol: Melting Point Determination (Capillary Method)

- Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs, a key indicator of purity.
- Methodology:

- Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently crush any large crystals.
- Capillary Loading: Tap the open end of a capillary tube into the sample powder, forcing a small amount in. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is optimal.
- Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
- Measurement:
  - Rapid Scan: Heat rapidly to obtain a coarse estimate of the melting point.
  - Refined Scan: Using a fresh sample, heat rapidly to within 20°C of the estimated point, then reduce the ramp rate to 1-2°C per minute.
- Recording: Record the temperature at which the first drop of liquid appears ( $T_1$ ) and the temperature at which the last solid crystal melts ( $T_2$ ). The melting point is reported as the range  $T_1$ – $T_2$ . A narrow range (<2°C) is indicative of high purity.

## Protocol: Solubility Assessment

- Objective: To qualitatively determine the solubility of the compound in a range of common laboratory solvents.
- Methodology:
  - Solvent Selection: Prepare vials containing 1 mL of each test solvent (e.g., Water, Methanol, Dichloromethane, Hexane).
  - Sample Addition: Add approximately 10 mg of **2-oxaadamantan-1-ylmethanol** to each vial.
  - Observation: Vortex each vial for 30 seconds. Observe and record the results using the following criteria:
    - Soluble: The solid completely dissolves, leaving a clear solution.

- Sparingly Soluble: The majority of the solid dissolves, but some particulates remain.
- Insoluble: The solid does not appear to dissolve.
- Heating (Optional): Gently warm the vials containing sparingly soluble or insoluble samples to determine if solubility increases with temperature.

## Spectroscopic Profile for Structural Verification

Spectroscopy provides an unambiguous fingerprint of a molecule's structure. The following sections detail the expected spectral characteristics for **2-oxaadamantan-1-ylmethanol** based on its functional groups and data from analogous compounds<sup>[1]</sup>.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the rigid cage structure. Based on the related compound 1-adamantanemethanol, the key diagnostic signals would be<sup>[1]</sup>:

- -CH<sub>2</sub>OH (Methylene protons): A singlet or a pair of doublets (if diastereotopic) expected around  $\delta$  3.5–4.0 ppm.
- -OH (Hydroxyl proton): A broad singlet, variable chemical shift (typically  $\delta$  1.5–3.0 ppm), which will exchange upon addition of D<sub>2</sub>O.
- Adamantane Cage Protons: A series of complex multiplets in the upfield region ( $\delta$  1.5–2.5 ppm).

### <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton:

- -CH<sub>2</sub>OH (Methylene carbon): Expected around  $\delta$  60–70 ppm.
- C1 (Bridgehead carbon attached to -CH<sub>2</sub>OH): A quaternary signal expected around  $\delta$  70-80 ppm.
- C3, C5, C7 (Bridgehead carbons adjacent to oxygen): Signals influenced by the electronegative oxygen, expected further downfield than other cage carbons.

- Adamantane Cage Carbons: A set of signals between  $\delta$  25–45 ppm.

## Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups. For this molecule, the following absorption bands are anticipated<sup>[1]</sup>:

- O-H Stretch: A strong, broad band in the region of 3200–3600  $\text{cm}^{-1}$ , characteristic of the hydroxyl group.
- C-H Stretch: Sharp peaks just below 3000  $\text{cm}^{-1}$  (2850–2950  $\text{cm}^{-1}$ ) corresponding to the  $\text{sp}^3$  C-H bonds of the adamantane cage.
- C-O Stretch (Alcohol): A strong band in the 1050–1150  $\text{cm}^{-1}$  region.
- C-O-C Stretch (Ether): A distinct band also expected in the fingerprint region, likely around 1100  $\text{cm}^{-1}$ .

## Conclusion

**2-Oxaadamantan-1-ylmethanol** is a structurally unique molecule with significant potential as a building block in both pharmaceutical and materials science applications<sup>[3]</sup>. This guide provides the foundational physical data and, critically, the experimental framework necessary for its rigorous characterization. By adhering to the detailed protocols herein, researchers can ensure the generation of reliable and reproducible data, facilitating further exploration of this promising chemical entity.

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## References

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